REACTION_CXSMILES
|
O1[C:5]2[CH:6]=[CH:7][C:8]([C:10](OC)=O)=C[C:4]=2[CH:3]=[CH:2]1.[C:14]([O-:17])(O)=O.[Na+].[Br:19]Br.C([O-])([O-])=O.[K+].[K+]>C(Cl)Cl>[CH3:10][C:8]1[O:17][C:14]2[CH:2]=[CH:3][CH:4]=[CH:5][C:6]=2[C:7]=1[Br:19] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
|
O1C=CC2=C1C=CC(=C2)C(=O)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
8.17 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
using very slow magnetic stirring so that the two layers
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are not mixed
|
Type
|
STIRRING
|
Details
|
The bi-phasic mixture is stirred slowly for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with CH2Cl2 (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics are dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
without heat
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in MeOH (100 mL)
|
Type
|
STIRRING
|
Details
|
stirred at RT for 18 h
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
partitioned between 50% saturated NaHCO3 (75 mL) and EtOAc (2×75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organics are dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
chromatographed over 90 g slurry-packed silica gel
|
Type
|
WASH
|
Details
|
eluting with 8% EtOAc/hexane
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC2=C(C1Br)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.88 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |